

Carebastine's Anti-Angiogenic Properties: A Foundational Analysis

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Compound of Interest

Compound Name: Carebastine

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Abstract

Carebastine, the active metabolite of the second-generation antihistamine Ebastine, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest beyond its traditional use in allergic conditions. Foundational research reveals that **Carebastine** exerts its effects by inhibiting key processes in angiogenesis, the formation of new blood vessels, a critical process in tumor growth and inflammatory diseases. This technical guide synthesizes the core findings from foundational studies, presenting quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The primary mechanism of action identified is the dose-dependent inhibition of Vascular Endothelial Growth Factor (VEGF)-induced signaling, leading to reduced endothelial cell proliferation, migration, and capillary-like tube formation. These effects are mediated through the downregulation of VEGFR-2 and Akt phosphorylation.

Introduction

Angiogenesis is a crucial physiological process involved in development, reproduction, and wound healing.[1] However, it is also a hallmark of several pathological conditions, including cancer, allergic rhinitis, and asthma, where an "angiogenic switch" leads to uncontrolled blood vessel formation.[1][2] Vascular Endothelial Growth Factor (VEGF) is a potent regulator of angiogenesis.[3] **Carebastine**, the active metabolite of Ebastine, a selective H1 receptor

antagonist, has been identified as a potent inhibitor of angiogenesis.[\[2\]](#)[\[4\]](#) This document details the foundational studies that have elucidated the anti-angiogenic effects of **Carebastine**.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of **Carebastine** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, demonstrating a consistent dose-dependent inhibitory effect on endothelial cell functions and angiogenesis.

Table 1: Effect of **Carebastine** on Endothelial Cell Proliferation[\[2\]](#)[\[5\]](#)[\[6\]](#)

Cell Line	Carebastine Concentration (µM)	Exposure Time (hours)	Inhibition of Proliferation (%)
HUVEC	20	48	42
HUVEC	20	72	64
HPAEC	20	48	62
HPAEC	20	72	75

HUVEC: Human Umbilical Vein Endothelial Cells HPAEC: Human Pulmonary Artery Endothelial Cells

Table 2: Effect of **Carebastine** on Endothelial Cell Migration[\[2\]](#)[\[5\]](#)[\[6\]](#)

Cell Line	Carebastine Concentration (µM)	Inhibition of Migration (%)
HUVEC	10	37
HUVEC	30	70
HPAEC	10	60
HPAEC	30	78

Table 3: Effect of **Carebastine** on In Vitro Capillary-Like Tube Formation[\[2\]](#)[\[5\]](#)[\[6\]](#)

Cell Line	Carebastine Concentration (μM)	Reduction in Topological Parameters (%)
HUVEC & HPAEC	20	70 - 86

Table 4: Effect of **Carebastine** on In Vivo Angiogenesis (CAM Assay)[\[2\]](#)[\[5\]](#)[\[6\]](#)

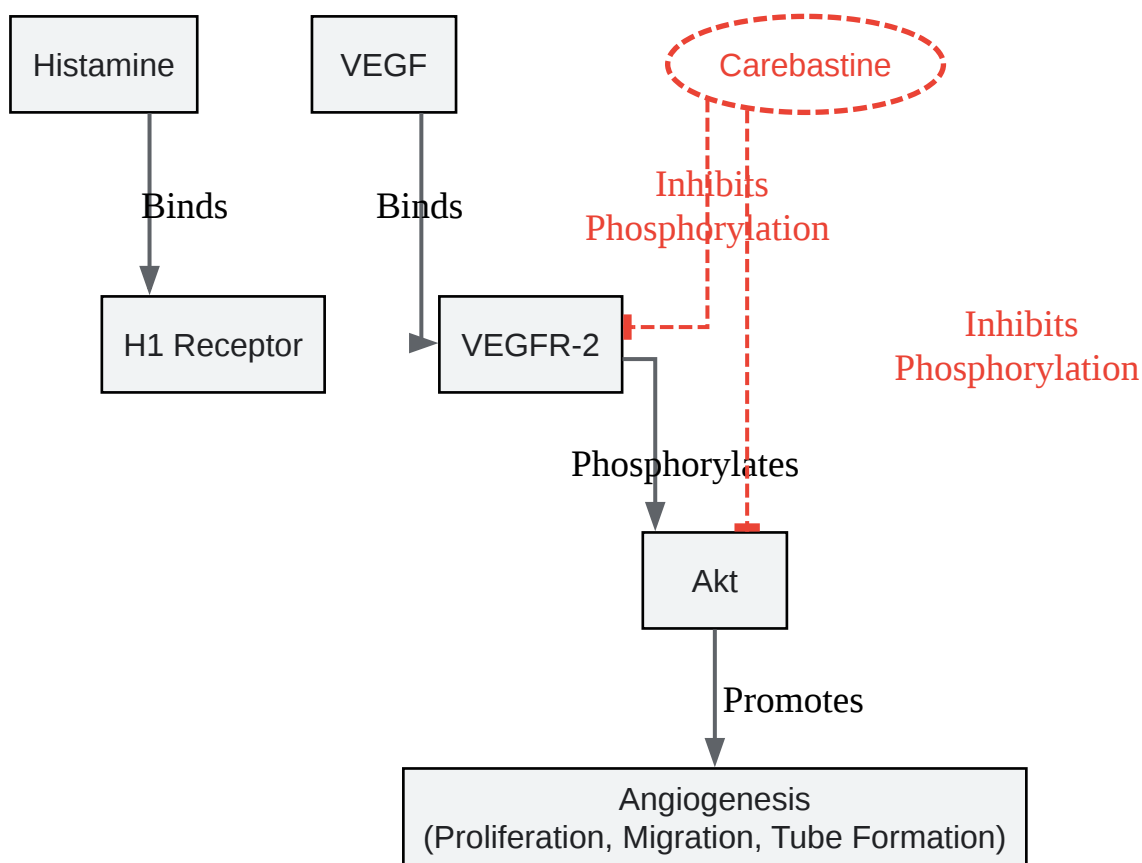
Carebastine Concentration (μM)	Fold Inhibition of VEGF-induced Angiogenesis
30	2
50	3

Table 5: Effect of **Carebastine** on VEGFR-2 and Akt Phosphorylation[\[2\]](#)[\[5\]](#)[\[6\]](#)

Cell Line	Carebastine Concentration (μM)	Fold Reduction in Phosphorylation
HUVEC & HPAEC	10	4 - 6
HUVEC & HPAEC	20	4 - 6

Signaling Pathway of Carebastine's Anti-Angiogenic Action

Carebastine's anti-angiogenic effects are primarily attributed to its interference with the VEGF signaling cascade. Specifically, it inhibits the phosphorylation of VEGF Receptor 2 (VEGFR-2) and the downstream protein kinase Akt. This disruption blocks the signaling required for endothelial cell proliferation, migration, and survival.



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Caption: Signaling pathway of **Carebastine**'s anti-angiogenic effect.

Experimental Protocols

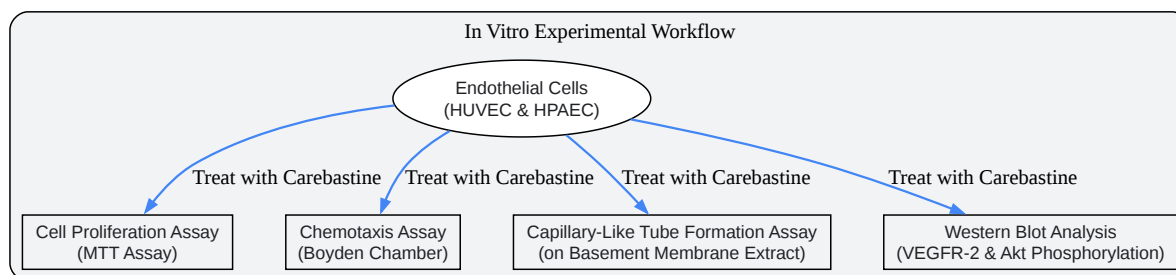
The foundational understanding of **Carebastine**'s anti-angiogenic activity was established through a series of well-defined in vitro and in vivo assays.

Cell Lines and Culture

- Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) and Human Pulmonary Artery Endothelial Cells (HPAEC) were utilized.[2]
- Culture Conditions: Cells were cultured in endothelial cell growth medium supplemented with 2% fetal bovine serum and other growth factors.

In Vitro Assays

The following diagram illustrates the workflow for the in vitro experiments conducted to assess the anti-angiogenic properties of **Carebastine**.



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Caption: Workflow for in vitro anti-angiogenesis assays.

- **Cell Proliferation Assay:** HUVECs and HPAECs were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of **Carebastine** (up to 30 μ M) for 48 and 72 hours. Cell viability was assessed using the MTT colorimetric assay.[2]
- **Cell Migration Assay:** A chemotaxis assay was performed using a Boyden chamber. Endothelial cells were placed in the upper chamber, and a chemoattractant (VEGF) was placed in the lower chamber. The effect of different concentrations of **Carebastine** (10 μ M and 30 μ M) on the migration of cells to the lower chamber was quantified by counting the migrated cells.[2][6]
- **Capillary-Like Tube Formation Assay:** Endothelial cells were seeded on a basement membrane extract (Matrigel). The cells were then treated with **Carebastine** (20 μ M). The formation of capillary-like structures was observed and quantified by measuring topological parameters such as the number of loops and the total tube length.[2]

- Western Blotting: To investigate the mechanism of action, endothelial cells were treated with **Carebastine** (10 μ M and 20 μ M) and stimulated with VEGF. Cell lysates were then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of VEGFR-2 and Akt using specific antibodies.[2][5]

In Vivo Assay

- Chick Embryo Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated for 3 days. A window was made in the shell to expose the CAM. Sponges containing VEGF with or without **Carebastine** (30 μ M and 50 μ M) were placed on the CAM. After 72 hours of incubation, the angiogenic response was quantified by counting the number of blood vessels converging towards the sponge.[2][6]

Conclusion

The foundational studies on **Carebastine** provide compelling evidence of its anti-angiogenic properties. The drug effectively inhibits endothelial cell proliferation, migration, and tube formation in a dose-dependent manner. These effects are underpinned by the inhibition of the VEGF/VEGFR-2/Akt signaling pathway. The in vivo data from the CAM assay further corroborates these findings, demonstrating a significant reduction in VEGF-induced angiogenesis. These insights highlight the potential of **Carebastine** as a therapeutic agent for diseases characterized by excessive angiogenesis and warrant further investigation in preclinical and clinical settings.

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